2-(imidazol-1-yl)methyl-1H-benzimidazole
Description
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Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-4-10-9(3-1)13-11(14-10)7-15-6-5-12-8-15/h1-6,8H,7H2,(H,13,14) |
InChI Key |
RIGRCTBXHHRJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN3C=CN=C3 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(imidazol-1-yl)methyl-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of o-phenylenediamine with appropriate intermediates. Key steps include cyclization and functionalization of the imidazole moiety. Optimization requires careful control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or methanol for solubility), and reaction time (12–24 hours). Catalysts like KOH or acetic acid may enhance yield. Purity is validated using TLC and recrystallization .
- Data Considerations : Monitor intermediates via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of o-phenylenediamine to carbonyl reagents) to minimize side products .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm).
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C=N/C-N vibrations (1600–1500 cm⁻¹).
- HRMS : Confirm molecular weight (e.g., m/z 224.096 for C₁₁H₁₀N₄).
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsion angles using SHELXL .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation via UV-Vis spectroscopy.
- Thermal Stability : Heat samples to 40–100°C for 48 hours; monitor decomposition using DSC/TGA .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or p53-Mdm2). Validate binding poses with RMSD values <2.0 Å .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to analyze electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- ADMET Prediction : Employ SwissADME or pkCSM to assess logP, bioavailability, and toxicity risks .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to identify cell-type specificity.
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target pathways (e.g., NF-κB for anti-inflammatory activity) .
- Meta-Analysis : Compare literature data using statistical tools (e.g., ANOVA) to account for variability in assay conditions .
Q. How are structure-activity relationships (SAR) established for benzimidazole derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at key positions (C-2, C-5) to modulate electronic effects.
- Biological Screening : Test analogs in parallel assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (e.g., ADP-Glo™).
- Cellular Profiling : Measure phosphoprotein levels via flow cytometry or ELISA post-treatment .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to assess resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
